(4-エトキシ-2,3-ジフルオロフェニル)ボロン酸

説明

(4-Ethoxy-2,3-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BF2O3 and its molecular weight is 201.97 g/mol. The purity is usually 95%.

The exact mass of the compound (4-Ethoxy-2,3-difluorophenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Ethoxy-2,3-difluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxy-2,3-difluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

(4-エトキシ-2,3-ジフルオロフェニル)ボロン酸: は有機合成、特に鈴木-宮浦クロスカップリング反応において貴重な試薬です 。この反応は炭素-炭素結合を形成する上で重要であり、複雑な有機分子の構築を可能にします。エトキシ基とジフルオロ基の存在は、医薬品や農薬の合成に有利な立体効果と電子効果をもたらす可能性があります。

創薬

創薬において、この化合物は新規治療薬の開発のためのビルディングブロックとして役立ちます。 ボロン酸部分は、癌治療で使用されるプロテアソーム阻害剤の設計における重要な官能基です 。ジフルオロフェニル環は、薬物候補の代謝安定性を高める可能性があります。

材料科学

この化合物のユニークな構造は、新規材料の創出に適しています。たとえば、有機発光ダイオード(OLED)や太陽電池に不可欠な有機半導体の合成に使用できます。 電子求引性のジフルオロ基は、得られる材料の電子特性を調節できます .

触媒

(4-エトキシ-2,3-ジフルオロフェニル)ボロン酸: は、遷移金属触媒の配位子として機能できます。これらの触媒は、酸化反応や還元反応など、さまざまな化学変換に不可欠です。 配位子の役割は、金属中心を安定化させ、その反応性を高めることです .

生物学的研究

この化合物は、生物学的システムの研究に使用できます。 ボロン酸は、糖やその他のジオールと可逆的な共有結合を形成する能力があり、糖尿病の管理に不可欠なグルコースモニタリングのためのセンサーの開発に役立ちます .

環境化学

ボロン酸基は、さまざまな有機物や無機物に結合することができ、環境浄化用途に役立ちます。 水や土壌から汚染物質や重金属を捕捉するように設計されたポリマーやその他の材料に組み込むことができます .

分析化学

分析化学において、(4-エトキシ-2,3-ジフルオロフェニル)ボロン酸は、ポリオールや炭水化物の検出のための誘導体化剤として使用できます。 ボロン酸部分はこれらの化合物と錯体を形成し、その後クロマトグラフィーや分光法を使用して検出できます .

蛍光研究

この化合物の構造は、蛍光プローブの開発の可能性を秘めています。 大きな分子に組み込まれると、ジフルオロフェニル環は蛍光特性に寄与する可能性があり、これはイメージングや診断アプリケーションで利用できます .

作用機序

Target of Action

The primary target of (4-Ethoxy-2,3-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organoboron species to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by (4-Ethoxy-2,3-difluorophenyl)boronic acid, is a key step in the synthesis of various organic compounds . This reaction affects the carbon-carbon bond formation pathway, leading to the production of chemically differentiated fragments .

Pharmacokinetics

It’s also soluble in organic solvents such as ethanol , which could potentially influence its bioavailability.

Result of Action

The action of (4-Ethoxy-2,3-difluorophenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction leads to the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives .

Action Environment

The efficacy and stability of (4-Ethoxy-2,3-difluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . Additionally, the compound is stable and environmentally benign , suggesting it may be less sensitive to environmental changes compared to other reagents.

生化学分析

Biochemical Properties

(4-Ethoxy-2,3-difluorophenyl)boronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid transfers its organic group to the palladium complex . This interaction is essential for the successful completion of the coupling reaction, making (4-Ethoxy-2,3-difluorophenyl)boronic acid a valuable tool in organic synthesis.

Cellular Effects

The effects of (4-Ethoxy-2,3-difluorophenyl)boronic acid on cellular processes are not extensively documentedFor instance, they can inhibit proteasomes, which are crucial for protein degradation and turnover in cells This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism

Molecular Mechanism

At the molecular level, (4-Ethoxy-2,3-difluorophenyl)boronic acid exerts its effects through interactions with biomolecules, particularly enzymes. The compound can form reversible covalent bonds with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This mechanism is particularly relevant in the context of enzyme inhibition, where boronic acids can act as competitive inhibitors by mimicking the enzyme’s natural substrate. Additionally, (4-Ethoxy-2,3-difluorophenyl)boronic acid may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Ethoxy-2,3-difluorophenyl)boronic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters and other degradation products . These changes can impact the compound’s efficacy and potency in biochemical assays. Long-term exposure to (4-Ethoxy-2,3-difluorophenyl)boronic acid may result in cumulative effects on cellular processes, necessitating careful monitoring and control in experimental setups.

Dosage Effects in Animal Models

The effects of (4-Ethoxy-2,3-difluorophenyl)boronic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, boronic acids can induce toxic or adverse effects, including organ damage and disruptions in metabolic processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in physiological responses. It is crucial to determine the optimal dosage range for (4-Ethoxy-2,3-difluorophenyl)boronic acid to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

(4-Ethoxy-2,3-difluorophenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in oxidation-reduction reactions, conjugation with glutathione, and other metabolic processes . These interactions can influence metabolic flux and alter the levels of key metabolites in cells. Understanding the metabolic pathways of (4-Ethoxy-2,3-difluorophenyl)boronic acid is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of (4-Ethoxy-2,3-difluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells . The distribution pattern of (4-Ethoxy-2,3-difluorophenyl)boronic acid can influence its bioavailability and therapeutic efficacy. Additionally, the compound’s interactions with cellular membranes and organelles play a crucial role in determining its intracellular distribution.

Subcellular Localization

(4-Ethoxy-2,3-difluorophenyl)boronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, boronic acids can localize to the cytoplasm, nucleus, or mitochondria, depending on their chemical properties and interactions with cellular components. Understanding the subcellular localization of (4-Ethoxy-2,3-difluorophenyl)boronic acid is crucial for elucidating its mechanism of action and potential therapeutic applications.

生物活性

(4-Ethoxy-2,3-difluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which influence its interactions with biological systems. This article provides a detailed overview of the biological activity of (4-Ethoxy-2,3-difluorophenyl)boronic acid, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

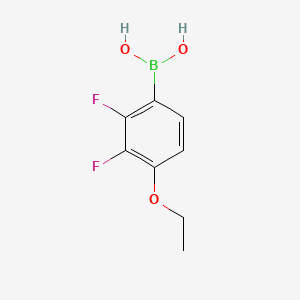

(4-Ethoxy-2,3-difluorophenyl)boronic acid has the following chemical structure:

- Molecular Formula : C9H10B F2O2

- CAS Number : 212386-71-5

The presence of the ethoxy and difluorophenyl groups contributes to its unique chemical behavior and biological interactions.

Target Interactions

The primary mechanism of action for (4-Ethoxy-2,3-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is crucial for its role in sensing applications and potential therapeutic uses. Boronic acids are known to bind selectively to cis-diols, which are prevalent in various biomolecules such as sugars and nucleotides.

Biochemical Pathways

This compound can modulate several biochemical pathways by interacting with specific enzymes and proteins. Its binding affinity for diols can influence cellular signaling pathways, gene expression, and metabolic processes. The ability to form complexes with sugars also positions it as a potential tool in glucose sensing applications.

Absorption and Distribution

The pharmacokinetic profile of (4-Ethoxy-2,3-difluorophenyl)boronic acid suggests good absorption characteristics due to its relatively low molecular weight and lipophilicity conferred by the ethoxy group. Studies indicate that once administered, the compound can distribute effectively across biological membranes.

Antimicrobial Properties

Research indicates that boronic acids exhibit antimicrobial properties. While specific studies on (4-Ethoxy-2,3-difluorophenyl)boronic acid are scarce, related compounds have demonstrated effectiveness against various bacterial strains through inhibition of essential enzymatic pathways.

Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and other enzymes critical for cellular function. The ability of (4-Ethoxy-2,3-difluorophenyl)boronic acid to interact with these enzymes may provide avenues for therapeutic applications in diseases where protease activity is dysregulated.

Case Study 1: Glucose Sensing

A study explored the use of boronic acids in glucose sensors. (4-Ethoxy-2,3-difluorophenyl)boronic acid was evaluated for its binding affinity with glucose under physiological conditions. Results indicated a significant change in fluorescence upon binding to glucose, demonstrating its potential as a glucose sensor in diabetes management .

| Compound | Binding Constant (M) | Fluorescence Change |

|---|---|---|

| 4-Ethoxy-2,3-difluorophenylboronic acid | 42 | Significant |

| Phenylboronic acid | 5 | Minimal |

特性

IUPAC Name |

(4-ethoxy-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKSFBWOZSQGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568810 | |

| Record name | (4-Ethoxy-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212386-71-5 | |

| Record name | B-(4-Ethoxy-2,3-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212386-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxy-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2,3-difluorphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。